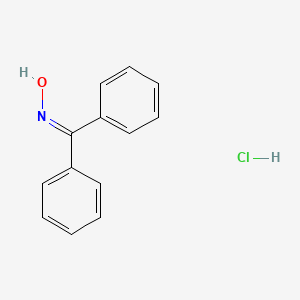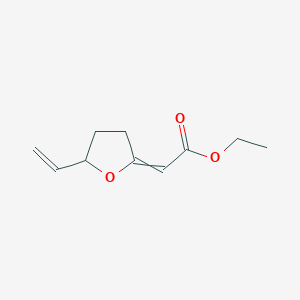![molecular formula C14H15NO8 B14238766 Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- CAS No. 514205-94-8](/img/structure/B14238766.png)
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the esterification of the carboxylic acid group with 1,4-dioxopentyl alcohol under acidic conditions. The final step involves the methoxylation of the aromatic ring using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dioxopentyl groups.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) with iron (Fe) or aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The methoxy and dioxopentyl groups can modulate the compound’s solubility and bioavailability, enhancing its effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with similar antimicrobial properties but lacks the additional functional groups.
Methyl benzoate: An ester of benzoic acid with applications in fragrances and flavorings.
Nitrobenzoic acid: Similar in structure but with different substitution patterns on the aromatic ring
Uniqueness
Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
514205-94-8 |
|---|---|
Formule moléculaire |
C14H15NO8 |
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
5-methoxy-4-nitro-2-(4-oxopentanoyloxymethyl)benzoic acid |
InChI |
InChI=1S/C14H15NO8/c1-8(16)3-4-13(17)23-7-9-5-11(15(20)21)12(22-2)6-10(9)14(18)19/h5-6H,3-4,7H2,1-2H3,(H,18,19) |
Clé InChI |
LHNKEQILACSCLU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)OCC1=CC(=C(C=C1C(=O)O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)

![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)

![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)

